N-(2-nitroanilino)formamide
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Overview
Description
N-(2-nitroanilino)formamide is an organic compound that belongs to the class of formamides It is derived from 2-nitroaniline, which is a derivative of aniline carrying a nitro functional group in position 2
Preparation Methods
Synthetic Routes and Reaction Conditions
N-(2-nitroanilino)formamide can be synthesized through the N-formylation of 2-nitroaniline. One common method involves the reaction of 2-nitroaniline with formic acid or formic acid derivatives under suitable conditions. Catalysts such as metal/metal oxide-based catalysts or nanocatalysts are often used to enhance the efficiency of the reaction . The reaction typically proceeds under mild conditions, often in eco-friendly media such as water, polyethylene glycol, or ionic liquids .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of heterogeneous nanocatalysts is advantageous due to their thermal stability, reusability, and high catalytic performance . These catalysts facilitate the N-formylation reactions, making the process more efficient and sustainable.
Chemical Reactions Analysis
Types of Reactions
N-(2-nitroanilino)formamide undergoes various chemical reactions, including:
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups.
Oxidation: The formamide group can be oxidized under specific conditions to yield different products.
Common Reagents and Conditions
Reducing Agents: Sodium borohydride, potassium borohydride, hydrazine hydrate.
Catalysts: Metal/metal oxide-based catalysts, nanocatalysts.
Solvents: Water, polyethylene glycol, ionic liquids.
Major Products Formed
o-Phenylenediamine: Formed by the reduction of the nitro group.
Substituted Anilines: Formed through nucleophilic substitution reactions.
Scientific Research Applications
N-(2-nitroanilino)formamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and dyes.
Medicine: Used in the synthesis of compounds with potential therapeutic properties.
Industry: Employed in the production of fine chemicals and as a reagent in organic transformations.
Mechanism of Action
The mechanism of action of N-(2-nitroanilino)formamide involves its interaction with molecular targets through its functional groups. The nitro group can undergo reduction to form an amino group, which can then participate in further chemical reactions. The formamide group can act as a nucleophile or electrophile, depending on the reaction conditions . These interactions facilitate the compound’s role in various chemical and biological processes.
Comparison with Similar Compounds
Similar Compounds
2-Nitroaniline: A precursor to N-(2-nitroanilino)formamide, used in the synthesis of o-phenylenediamine.
Formamide: A simpler formamide compound used in various industrial applications.
Dimethylformamide: A widely used solvent in organic synthesis.
Uniqueness
This compound is unique due to the presence of both nitro and formamide functional groups, which allow it to participate in a wide range of chemical reactions. Its ability to undergo reduction, substitution, and oxidation reactions makes it a versatile compound in synthetic chemistry .
Biological Activity
N-(2-nitroanilino)formamide, also known as N-(2-nitrophenyl)formamide, is a compound of significant interest due to its diverse biological activities and potential applications in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.
This compound is characterized by the presence of a nitro group attached to an aniline moiety and a formamide functional group. This unique structure enables the compound to participate in various chemical reactions, including nucleophilic substitution and reduction, which are critical for its biological activity.
The biological activity of this compound is primarily attributed to its ability to undergo redox reactions, facilitated by the nitro group. This group can be reduced to an amino group, enhancing the compound's reactivity and allowing it to interact with various biological targets. The formamide moiety can also hydrolyze under acidic or basic conditions, releasing formic acid and potentially influencing metabolic pathways in organisms.
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties. A study demonstrated that derivatives of nitroanilines possess significant antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. The mechanism is believed to involve disruption of bacterial cell walls and interference with metabolic processes .
Enzymatic Interactions
This compound has been used as a substrate in enzymatic assays to study enzyme mechanisms. For instance, formamidase enzymes from different bacterial sources exhibit specificity for formamide compounds, highlighting the compound's role in biotechnological applications . The kinetic parameters of these enzymes suggest that this compound can effectively participate in enzymatic reactions involving nitrogen metabolism.
Case Studies and Research Findings
- Toxicological Studies : A comprehensive toxicological evaluation was conducted on formamide compounds, revealing that exposure can lead to reproductive toxicity and alterations in hematological parameters in animal models. Significant findings include dose-dependent effects on body weight and reproductive organ health in rats .
- Synthesis and Reactivity : Various synthetic routes have been explored for producing this compound. Mechanochemical methods have shown promise in improving yields for formylation reactions involving amines, indicating potential for industrial applications .
- Comparative Analysis : When compared with similar compounds such as N-(4-nitrophenyl)formamide, this compound demonstrates unique reactivity patterns due to the position of the nitro group. This positional difference influences both its chemical behavior and biological efficacy.
Data Summary
Properties
CAS No. |
60702-35-4 |
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Molecular Formula |
C7H7N3O3 |
Molecular Weight |
181.15 g/mol |
IUPAC Name |
N-(2-nitroanilino)formamide |
InChI |
InChI=1S/C7H7N3O3/c11-5-8-9-6-3-1-2-4-7(6)10(12)13/h1-5,9H,(H,8,11) |
InChI Key |
POYBFMZEAPIAGM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)NNC=O)[N+](=O)[O-] |
Origin of Product |
United States |
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